5-(6-Amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
4’-Ethynyl-2-Fluoro-2’-Deoxyadenosine is a nucleoside reverse transcriptase inhibitor (NRTI) with a unique structure and mechanism of action. It has shown exceptional potency against human immunodeficiency virus (HIV) and simian immunodeficiency virus (SIV) replication, making it a promising candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-2-Fluoro-2’-Deoxyadenosine typically begins with 2-amino-2’-deoxyadenosineThe critical first phosphorylation step to 4’-Ethynyl-2-Fluoro-2’-Deoxyadenosine monophosphate is primarily accomplished by 2’-deoxycytidine kinase .
Industrial Production Methods
Industrial production methods for 4’-Ethynyl-2-Fluoro-2’-Deoxyadenosine involve optimizing the synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Ethynyl-2-Fluoro-2’-Deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the ethynyl group.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted nucleosides .
Scientific Research Applications
4’-Ethynyl-2-Fluoro-2’-Deoxyadenosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Mechanism of Action
4’-Ethynyl-2-Fluoro-2’-Deoxyadenosine inhibits HIV reverse transcriptase by acting as a chain-terminating agent. After incorporation into the nascent DNA chain, it suppresses the rate of viral replication by diminishing reverse transcriptase translocation on the nucleic acid substrate . This novel mechanism of action is different from all approved anti-HIV drugs .
Comparison with Similar Compounds
Similar Compounds
4’-Ethynyl-2’-Deoxyadenosine: Lacks the fluorine atom at the 2’ position, making it more susceptible to degradation by adenosine deaminase.
2’-Deoxy-2’-β-Fluoroadenosine: Possesses a fluorine atom at the 2’ position but lacks the ethynyl group at the 4’ position.
Uniqueness
4’-Ethynyl-2-Fluoro-2’-Deoxyadenosine’s unique combination of the ethynyl group at the 4’ position and the fluorine atom at the 2’ position confers resistance to degradation by adenosine deaminase and enhances its potency as an antiviral agent .
Properties
IUPAC Name |
5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXOSBHLYMWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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